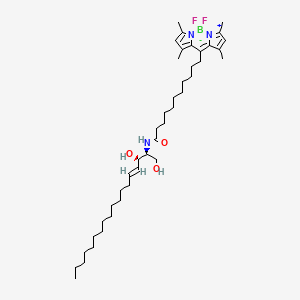

Bodipy C12-Ceramide

Description

Properties

IUPAC Name |

11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWZKZIJSBUOIZ-BOOOSZIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70BF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BODIPY™ FL C12-Ceramide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent lipid probe, BODIPY™ FL C12-Ceramide. It details its chemical structure, a representative synthesis protocol, key photophysical properties, and established experimental methodologies for its use in cellular imaging and biochemical assays.

Chemical Structure and Properties

BODIPY™ FL C12-Ceramide, systematically named N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a vital fluorescent analog of natural ceramides. It consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid (lauric acid) that is conjugated to a BODIPY™ FL fluorophore. This fluorescent tag allows for the visualization and tracking of ceramide metabolism and localization within living and fixed cells.

The core structure is the boron-dipyrromethene (BODIPY) dye, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental polarity and pH.[1][2][3]

Chemical Identifiers:

| Property | Value |

| IUPAC Name | 11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide |

| Molecular Formula | C₄₂H₇₀BF₂N₃O₃ |

| Molecular Weight | 713.8 g/mol |

| CAS Number | 1246355-58-7 |

Photophysical Properties:

The photophysical characteristics of BODIPY™ dyes make them excellent fluorescent probes. They exhibit high molar absorptivity and quantum yields, contributing to their bright fluorescence signal.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~505 nm | [1] |

| Emission Maximum (λem) | ~512-540 nm | [1] |

| Quantum Yield (Φ) | High (often approaching 1.0) | |

| Molar Extinction Coefficient (ε) | High (>80,000 cm⁻¹M⁻¹) | |

| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer |

Synthesis of BODIPY™ FL C12-Ceramide

Stage 1: Synthesis of BODIPY™ FL Dodecanoic Acid

This stage involves the preparation of a dodecanoic acid molecule functionalized with the BODIPY™ FL fluorophore. This is typically achieved by reacting a BODIPY™ FL core with a derivative of dodecanoic acid containing a reactive group for coupling.

Stage 2: Coupling of BODIPY™ FL Dodecanoic Acid to Sphingosine

The carboxyl group of the BODIPY™ FL dodecanoic acid is activated and then reacted with the amino group of D-erythro-sphingosine to form an amide bond, yielding the final product.

A plausible synthetic route would be:

-

Activation of BODIPY™ FL Dodecanoic Acid: The carboxylic acid is converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Amidation Reaction: The activated BODIPY™ FL dodecanoic acid is then reacted with D-erythro-sphingosine in an appropriate organic solvent, often in the presence of a non-nucleophilic base, to facilitate the formation of the amide linkage.

-

Purification: The final product, BODIPY™ FL C12-Ceramide, is purified from the reaction mixture using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Experimental Protocols and Applications

BODIPY™ FL C12-Ceramide is a versatile tool for studying the trafficking and metabolism of sphingolipids. Its primary applications include the visualization of the Golgi apparatus and the quantification of acid sphingomyelinase activity.

Staining of the Golgi Apparatus in Live Cells

This protocol outlines the procedure for labeling the Golgi apparatus in living cells using a BODIPY™ FL C12-Ceramide-BSA complex. The complex facilitates the delivery of the lipophilic probe into the aqueous cell culture medium and subsequently into the cells.

Materials:

-

BODIPY™ FL C12-Ceramide

-

Chloroform:Methanol (19:1 v/v)

-

Defatted Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., HBSS/HEPES)

-

Cells cultured on glass coverslips or imaging dishes

Protocol:

-

Preparation of Ceramide-BSA Complex:

-

Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture.

-

Dispense the desired volume of the stock solution into a glass test tube.

-

Dry the lipid under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove all solvent.

-

Prepare a 3.4 mM solution of defatted BSA in the desired cell culture medium.

-

Add the BSA solution to the dried lipid film and vortex thoroughly.

-

Sonicate the mixture in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This is the ceramide-BSA complex stock (typically around 50 µM).

-

Dilute the ceramide-BSA complex in fresh, serum-free medium to a final working concentration of 5 µM.

-

-

Live-Cell Labeling and Imaging:

-

Culture cells to ~70-80% confluency.

-

Wash the cells twice with pre-warmed, serum-free medium.

-

Cool the cells by placing the dish on ice for 5-10 minutes.

-

Remove the medium and add the pre-chilled 5 µM ceramide-BSA working solution.

-

Incubate the cells at 4°C for 30 minutes. This allows the probe to label the plasma membrane while inhibiting endocytosis.

-

Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex.

-

Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

-

Wash the cells again with fresh imaging medium.

-

Mount the coverslip and observe the cells using a fluorescence microscope with appropriate filter sets for BODIPY™ FL (e.g., excitation ~488 nm, emission ~515 nm).

-

Caption: Workflow for Golgi apparatus staining in live cells.

Acid Sphingomyelinase Activity Assay

BODIPY™ FL C12-Ceramide is the product of the hydrolysis of its precursor, BODIPY™ FL C12-Sphingomyelin, by acid sphingomyelinase (ASM). This reaction is utilized to quantify ASM activity, which is crucial for the diagnosis of Niemann-Pick disease types A and B.

Principle: The fluorescent substrate, BODIPY™ FL C12-Sphingomyelin, is incubated with a biological sample (e.g., plasma). ASM present in the sample hydrolyzes the substrate to produce BODIPY™ FL C12-Ceramide. The substrate and product are then separated and quantified using reverse-phase HPLC with fluorescence detection. The amount of product formed is directly proportional to the ASM activity in the sample.

Materials:

-

BODIPY™ FL C12-Sphingomyelin (Substrate)

-

BODIPY™ FL C12-Ceramide (Standard)

-

Sodium acetate buffer (0.2 M, pH 5.0)

-

ZnCl₂ (0.2 mM)

-

Ethanol

-

Reverse-phase HPLC system with a C18 column and fluorescence detector

Protocol:

-

Sample Preparation: Prepare lysates from cells or use plasma samples.

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix the sample with an assay buffer containing 0.2 M sodium acetate (pH 5.0), 0.2 mM ZnCl₂, and the BODIPY™ FL C12-Sphingomyelin substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding an excess of ethanol (e.g., 10 volumes).

-

Centrifugation: Centrifuge the mixture to pellet any precipitated proteins (e.g., 13,000 x g for 10 minutes).

-

HPLC Analysis:

-

Inject the supernatant onto a reverse-phase C18 HPLC column.

-

Separate the substrate and product using an appropriate mobile phase gradient.

-

Detect the fluorescent molecules using a fluorescence detector set to the excitation and emission wavelengths of BODIPY™ FL (e.g., Ex: 500 nm, Em: 520 nm).

-

-

Quantification: Calculate the amount of BODIPY™ FL C12-Ceramide produced by comparing the peak area to a standard curve generated with known concentrations of the ceramide standard. Express the ASM activity in units such as pmol/ml/h.

Ceramide Signaling Pathways

Ceramide is a central hub in sphingolipid metabolism and a critical second messenger in various signaling pathways, most notably in regulating apoptosis, cell cycle arrest, and senescence. BODIPY™ FL C12-Ceramide can be used to study the dynamics of these pathways. There are three main pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

Caption: Major pathways of ceramide synthesis and downstream signaling.

De Novo Synthesis Pathway: This pathway occurs in the endoplasmic reticulum (ER) and begins with the condensation of serine and palmitoyl-CoA.

Sphingomyelin Hydrolysis Pathway: This is a rapid mechanism for ceramide generation that involves the hydrolysis of sphingomyelin in the plasma membrane or lysosomes by sphingomyelinases (SMases).

Salvage Pathway: This pathway recycles sphingosine from the breakdown of complex sphingolipids to regenerate ceramide.

The accumulation of ceramide can lead to the activation of various downstream effectors, including protein phosphatases (like PP1 and PP2A), protein kinases, and the caspase cascade, ultimately leading to apoptosis.

This technical guide provides a foundational understanding of BODIPY™ FL C12-Ceramide for its effective application in research and development. Its robust photophysical properties and biological relevance make it an invaluable tool for elucidating the complex roles of ceramides in cellular function and disease.

References

The Definitive Guide to BODIPY C12-Ceramide: Photophysical and Spectral Properties for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical and spectral properties of BODIPY C12-Ceramide, a powerful fluorescent probe for visualizing sphingolipid dynamics in live cells. This document details its key characteristics, experimental protocols for its application, and its role in elucidating complex cellular signaling pathways.

Core Photophysical and Spectral Properties

This compound is a fluorescently tagged version of C12 ceramide, where the boron-dipyrromethene (BODIPY) fluorophore is attached to the ceramide backbone.[1][2][3][4] This fluorescent analog is an invaluable tool for real-time visualization of ceramide trafficking and metabolism in cellular membranes.[5] The BODIPY fluorophore offers significant advantages over other dyes like nitrobenzoxadiazole (NBD), including higher fluorescence quantum yield, greater photostability, and spectral properties that are largely insensitive to the polarity and pH of the surrounding environment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning and data interpretation.

| Property | Value | References |

| Molecular Formula | C₄₂H₇₀BF₂N₃O₃ | |

| Molecular Weight | 713.8 g/mol | |

| Excitation Maximum (λex) | ~505 nm | |

| Emission Maximum (λem) | ~540 nm | |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Photophysical Parameter | Value/Characteristic | References |

| Quantum Yield (Φ) | High | |

| Fluorescence Lifetime (τ) | In the range of 1.4 ns to 2.0 ns for similar BODIPY-C12 compounds in cellular environments. | |

| Photostability | High; more photostable than NBD. | |

| Environmental Sensitivity | Relatively insensitive to pH and solvent polarity. |

Experimental Protocols

Accurate and reproducible results in cellular imaging with this compound hinge on meticulous experimental execution. The following are detailed methodologies for key experiments.

Preparation of this compound Stock Solution

-

Dissolving the Probe: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.

-

Aliquoting and Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least one hour to ensure all solvent is removed.

Live-Cell Labeling and Imaging

This protocol outlines the steps for staining the Golgi apparatus in living cells.

-

Cell Preparation: Culture cells on glass coverslips or in glass-bottom imaging dishes to approximately 70-80% confluency.

-

Preparation of Ceramide-BSA Complex:

-

Prepare a 3.4 mM solution of defatted bovine serum albumin (BSA) in a suitable cell culture medium (e.g., HBSS/HEPES).

-

Add the BSA solution to the dried this compound film.

-

Vortex the mixture thoroughly and sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This will be your ceramide-BSA complex stock, typically around 50 µM.

-

-

Washing: Gently wash the cells twice with a pre-warmed, serum-free medium to remove any residual serum.

-

Labeling Incubation:

-

Cool the cells by placing the dish on ice or in a cold room (4°C) for 5-10 minutes.

-

Remove the medium and add the pre-chilled 5 µM ceramide-BSA working solution.

-

Incubate the cells at 4°C for 30 minutes. This low-temperature incubation facilitates the labeling of the plasma membrane while inhibiting endocytosis.

-

-

Chase Incubation:

-

Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex.

-

Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes.

-

During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

-

-

Imaging: Mount the coverslip and observe the cells using a fluorescence microscope equipped with appropriate filter sets for BODIPY FL (Blue excitation).

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key cellular processes and experimental workflows involving this compound.

Ceramide Metabolism and Trafficking Pathway

Ceramides are central players in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as critical signaling molecules in processes like apoptosis and cell differentiation. This compound allows for the visualization of its uptake, transport through the Golgi apparatus, and subsequent metabolic conversion.

References

BODIPY FL C12-Ceramide: A Technical Guide for Cellular Imaging and Analysis

Abstract

Ceramides are pivotal lipid second messengers implicated in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. Understanding their subcellular trafficking and localization is crucial for elucidating their complex roles in cell biology and disease. BODIPY FL C12-Ceramide, a fluorescent analog of C12 ceramide, has emerged as an indispensable tool for researchers, offering a window into the dynamic world of sphingolipid metabolism and signaling. This technical guide provides an in-depth overview of BODIPY FL C12-Ceramide, its photophysical properties, and its applications in cellular imaging. Detailed experimental protocols and data are presented to assist researchers, scientists, and drug development professionals in effectively utilizing this powerful probe.

Introduction

Ceramides are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as signaling molecules in their own right.[1] To study the intricate trafficking and metabolic pathways of ceramides in living cells, fluorescently labeled analogs have been developed.[1] BODIPY FL C12-Ceramide is a synthetic analog where the boron-dipyrromethene (BODIPY) fluorophore is attached to the N-acyl chain of C12 ceramide. This modification allows for the visualization of ceramide distribution and dynamics within cellular compartments. The BODIPY fluorophore offers several advantages over other dyes, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making it an excellent choice for live-cell imaging.[2][3]

Photophysical and Chemical Properties

BODIPY FL C12-Ceramide exhibits favorable spectral properties for fluorescence microscopy. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C42H70BF2N3O3 | [4] |

| Molecular Weight | 713.8 g/mol | |

| Excitation Maximum (Ex) | ~505 nm | |

| Emission Maximum (Em) | ~540 nm | |

| Purity | >98% | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage | -20°C, protect from light |

Table 1: Quantitative properties of BODIPY FL C12-Ceramide.

Experimental Protocols

Preparation of BODIPY FL C12-Ceramide Stock Solution and BSA Complex

Accurate and reproducible results in cell labeling experiments depend on the proper preparation of the fluorescent probe. The following protocol details the preparation of a stock solution and its complexation with bovine serum albumin (BSA) for efficient delivery to cells.

Materials:

-

BODIPY FL C12-Ceramide solid

-

Chloroform:Methanol (19:1 v/v)

-

Nitrogen gas source

-

Vacuum line

-

Defatted BSA

-

Cell culture medium (e.g., HBSS/HEPES)

-

Glass test tubes

-

Vortex mixer

-

Bath sonicator

Protocol:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of BODIPY FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture.

-

Drying: Dispense the desired volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to completely remove the solvent.

-

Complexation with BSA:

-

Prepare a 3.4 mM solution of defatted BSA in your desired cell culture medium.

-

Add the BSA solution to the dried lipid film.

-

Vortex the mixture thoroughly.

-

Sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This creates a ceramide-BSA complex stock, typically around 50 µM.

-

Live-Cell Labeling and Imaging of the Golgi Apparatus

This protocol outlines the steps for staining the Golgi apparatus in living cells using the prepared BODIPY FL C12-Ceramide-BSA complex. After synthesis in the endoplasmic reticulum, ceramide is transported to the Golgi apparatus, where it can be converted into other sphingolipids like sphingomyelin and glucosylceramide. Fluorescent ceramide analogs follow this pathway, leading to their accumulation in the Golgi.

Materials:

-

Cultured cells on glass coverslips or in glass-bottom imaging dishes (~70-80% confluency)

-

Pre-warmed, serum-free medium (e.g., HBSS/HEPES)

-

BODIPY FL C12-Ceramide-BSA working solution (5 µM in serum-free medium)

-

Ice

-

Fluorescence microscope with appropriate filter sets (Blue excitation)

Protocol:

-

Cell Preparation: Culture cells to ~70-80% confluency on a suitable imaging substrate.

-

Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.

-

Cooling: Place the dish on ice or in a cold room (4°C) for 5-10 minutes to inhibit endocytosis.

-

Labeling Incubation: Remove the medium and add the pre-chilled 5 µM BODIPY FL C12-Ceramide-BSA working solution. Incubate the cells at 4°C for 30 minutes. This low-temperature incubation primarily labels the plasma membrane.

-

Trafficking to the Golgi: Wash the cells with fresh, pre-warmed imaging medium and incubate at 37°C for 15-30 minutes to allow the fluorescent ceramide to be internalized and transported to the Golgi apparatus.

-

Imaging: Wash the cells again with fresh imaging medium. Mount the coverslip and observe the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY FL (Blue excitation).

Signaling Pathways and Experimental Workflows

Ceramide Metabolism and Trafficking Pathway

BODIPY FL C12-Ceramide is a valuable tool for visualizing the metabolic and trafficking pathways of its natural counterpart. The following diagram illustrates the general pathway of ceramide metabolism and how the fluorescent analog is processed within the cell.

Caption: Trafficking and metabolism of this compound.

Standard Workflow for Fluorescent Ceramide Labeling

The process of using fluorescent ceramide analogs for live-cell imaging follows a structured workflow, from initial cell culture to final data analysis.

Caption: Standard workflow for fluorescent ceramide labeling.

Ceramide-Mediated Apoptotic Signaling

Ceramide is a well-established mediator of apoptosis, or programmed cell death. It can be generated through the de novo synthesis pathway or via the hydrolysis of sphingomyelin by sphingomyelinases. Ceramide then acts as a signaling hub, activating downstream effector pathways that ultimately lead to cell death.

Caption: Simplified ceramide-mediated apoptotic signaling pathway.

Applications and Considerations

BODIPY FL C12-Ceramide is a versatile tool with a range of applications in cell biology and drug development:

-

Visualizing Sphingolipid Trafficking: Its primary use is to track the movement of ceramide between organelles, particularly its transport to and processing within the Golgi apparatus.

-

Studying Sphingolipid Metabolism: By observing the appearance of fluorescent metabolites, researchers can study the activity of enzymes involved in sphingolipid metabolism.

-

Investigating Ceramide-Mediated Signaling: The probe can be used to visualize the subcellular localization of ceramide during signaling events like apoptosis.

-

High-Resolution Imaging: The photostability of the BODIPY fluorophore makes it suitable for advanced imaging techniques, including super-resolution microscopy.

Important Considerations:

-

Fluorophore Effects: While a powerful tool, it is important to remember that the bulky BODIPY fluorophore may alter the exact biological behavior of the ceramide molecule compared to its unlabeled counterpart.

-

Concentration-Dependent Emission: At high concentrations within membranes, BODIPY-labeled lipids can exhibit a shift in their fluorescence emission to longer wavelengths (red-shift). This property can be exploited to study the relative concentration of the probe in different cellular membranes.

-

Specificity: While BODIPY FL C12-Ceramide mimics C12 ceramide, it may not perfectly replicate the behavior of ceramides with different acyl chain lengths, which are known to have distinct biological roles.

Conclusion

BODIPY FL C12-Ceramide is a robust and widely used fluorescent probe that has significantly advanced our understanding of sphingolipid biology. Its excellent photophysical properties and ability to mimic endogenous ceramide trafficking make it an invaluable tool for live-cell imaging. By following the detailed protocols and considering the key applications and limitations outlined in this guide, researchers can effectively employ this probe to investigate the multifaceted roles of ceramides in health and disease.

References

The Cellular Journey of a Fluorescent Sphingolipid: An In-depth Guide to Bodipy C12-Ceramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular transport and metabolism of Bodipy C12-Ceramide, a fluorescently labeled analog of ceramide crucial for visualizing sphingolipid dynamics in living cells. Ceramides are central players in cellular signaling, influencing processes from apoptosis to inflammation, and serve as precursors for complex sphingolipids.[1] Understanding their trafficking and metabolic fate is paramount for elucidating cellular function and developing novel therapeutic strategies. This compound, with its bright and photostable fluorophore, offers a powerful tool for these investigations.[2][3]

Intracellular Transport: A Journey to the Golgi and Beyond

This compound, like its endogenous counterpart, embarks on a well-defined journey through the cell's endomembrane system. After its introduction to cells, typically complexed with bovine serum albumin (BSA) to facilitate delivery, it is rapidly incorporated into the plasma membrane.[3] From the plasma membrane, it is internalized and transported to the Golgi apparatus.[1] This transport is a critical step, as the Golgi serves as the central hub for sphingolipid metabolism. The accumulation of Bodipy-ceramide and its metabolites in the Golgi apparatus is a hallmark of its intracellular trafficking. Specifically, it has been shown to localize mainly in the trans-Golgi and trans-Golgi network.

References

An In-depth Technical Guide to BODIPY C12-Ceramide for Studying the Golgi Apparatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its intricate structure and dynamic nature are crucial for cellular function, and alterations in its morphology are associated with various disease states. Fluorescent lipid analogs are indispensable tools for visualizing the structure and dynamics of the Golgi in living and fixed cells. Among these, BODIPY-conjugated ceramides have emerged as powerful probes due to their bright fluorescence and unique photophysical properties. This technical guide focuses on BODIPY C12-Ceramide, providing a comprehensive overview of its properties, experimental applications, and data interpretation for studying the Golgi apparatus.

Ceramides are key intermediates in the biosynthesis of sphingolipids, a major class of lipids in eukaryotic cell membranes. De novo synthesis of ceramide occurs in the endoplasmic reticulum (ER), from where it is transported to the Golgi apparatus for conversion into sphingomyelin and glucosylceramide. This metabolic pathway is exploited by fluorescently labeled ceramide analogs, such as this compound, which mimic the behavior of their endogenous counterparts. Upon entering the cell, these probes are metabolized and accumulate in the Golgi, allowing for detailed visualization of this organelle.

Core Properties of this compound

This compound is a fluorescent lipid analog composed of a C12 fatty acid chain attached to a sphingosine base, which is in turn conjugated to a BODIPY (boron-dipyrromethene) fluorophore. The BODIPY fluorophore offers several advantages over other dyes like NBD (nitrobenzoxadiazole), including higher fluorescence quantum yield, greater photostability, and an emission spectrum that is less sensitive to the polarity of the solvent.[1]

Quantitative Data Presentation

The photophysical and physicochemical properties of this compound and a related, commonly used analog, BODIPY FL C5-Ceramide, are summarized below for comparative analysis.

| Property | This compound (d18:1/12:0) | BODIPY FL C5-Ceramide | Notes |

| Fluorophore | BODIPY FL | BODIPY FL (5,7-dimethyl) | The core fluorophore is the same, with minor structural variations. |

| Excitation Max (λex) | ~505 nm[2][3][4] | ~505 nm[1] | In the blue-green region of the spectrum. |

| Emission Max (λem) | ~540 nm | ~512 nm | Emits green fluorescence. The emission of some BODIPY-ceramides can shift to red at high concentrations in membranes. |

| Molecular Weight | 713.8 g/mol | 601.6 g/mol | The longer acyl chain of the C12 analog results in a higher molecular weight. |

| Photostability | High | High | BODIPY dyes are generally more photostable than NBD. |

| Environmental Sensitivity | Low | Low | Fluorescence is largely insensitive to pH and solvent polarity. |

| Primary Target Organelle | Golgi Apparatus | Golgi Apparatus | Accumulation is dependent on metabolic processing. |

Mechanism of Golgi Apparatus Staining

The specific accumulation of this compound in the Golgi apparatus is not due to a direct affinity of the probe for this organelle. Instead, it is a result of its metabolic processing and subsequent trapping of its fluorescent metabolites. The process involves several key steps:

-

Cellular Uptake: this compound, typically complexed with bovine serum albumin (BSA), is introduced to the cells. At low temperatures (e.g., 4°C), the probe primarily labels the plasma membrane while endocytosis is inhibited.

-

Internalization and Transport: Upon warming the cells to 37°C, the fluorescent ceramide is internalized and transported from the plasma membrane to the endoplasmic reticulum (ER).

-

ER to Golgi Transport: From the ER, ceramide is transported to the Golgi apparatus. This transport can occur through both vesicular and non-vesicular pathways. The non-vesicular pathway is mediated by the ceramide transport protein (CERT), which recognizes ceramide in the ER and transports it to the trans-Golgi. Vesicular transport via COPII-coated vesicles is also a proposed mechanism.

-

Metabolic Conversion and Accumulation: Within the Golgi cisternae, this compound is metabolized by sphingomyelin synthase and glucosylceramide synthase into fluorescent sphingomyelin and glucosylceramide. These fluorescent metabolites are then trapped within the Golgi lumen, leading to a high concentration of the fluorophore and intense staining of the organelle.

Signaling and Transport Pathway Diagram

References

A Technical Guide to Bodipy FL C12-Ceramide: Illuminating Sphingolipid Biology

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Visualizing Sphingolipids

Sphingolipids are a class of essential lipids that serve as structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. The study of their dynamic behavior—synthesis, transport, and localization—has historically been challenging due to their complex metabolism and the limitations of traditional biochemical methods. The development of fluorescent lipid analogs has revolutionized the field, and among these, BODIPY™ FL C12-Ceramide has emerged as a cornerstone tool for the real-time visualization and tracking of ceramide metabolism and distribution in living cells.

This guide provides an in-depth technical overview of BODIPY FL C12-Ceramide, detailing its properties, core applications, experimental protocols, and its role in elucidating complex signaling pathways.

Core Properties of Bodipy FL C12-Ceramide

BODIPY FL C12-Ceramide is a fluorescent analog of ceramide. It consists of the N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl) sphingosine structure. The BODIPY FL fluorophore is attached to the N-acyl chain of sphingosine. This strategic placement allows the molecule to mimic natural ceramides and be processed by the cell's metabolic machinery.

Its key feature is the environment-sensitive fluorescence. In dilute aqueous solutions or when incorporated into membranes at low concentrations, it exhibits bright green fluorescence. However, at high concentrations, it forms excimers that emit red-orange fluorescence, a property that can be exploited to study its accumulation in specific compartments.

Quantitative Data Summary

The following table summarizes the key quantitative properties of BODIPY FL C12-Ceramide, providing essential parameters for experimental design.

| Property | Value | Notes |

| Molecular Formula | C35H57BF2N4O2 | |

| Molecular Weight | 614.66 g/mol | |

| Excitation Maximum (Monomer) | ~505 nm | Exhibits green fluorescence. |

| Emission Maximum (Monomer) | ~511 nm | Exhibits green fluorescence. |

| Excitation Maximum (Excimer) | ~470 nm | Exhibits red-shifted fluorescence. |

| Emission Maximum (Excimer) | ~620 nm | Exhibits red-shifted fluorescence. |

| Typical Working Concentration (Microscopy) | 1-5 µM | For live-cell imaging of the Golgi apparatus. |

| Typical Working Concentration (Flow Cytometry) | 0.5-10 µM | For studying cellular uptake and metabolism. |

| Solubility | DMSO, Ethanol | Stock solutions are typically prepared in these solvents. |

| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | At ~505 nm. |

Key Applications in Sphingolipid Research

Visualizing the Sphingolipid Biosynthetic Pathway

The primary application of BODIPY FL C12-Ceramide is as a vital stain for the Golgi apparatus. When introduced to living cells, the molecule is rapidly taken up and transported to the Golgi, where it serves as a substrate for sphingomyelin synthase, leading to the production of fluorescently labeled BODIPY-sphingomyelin. This specific accumulation provides a clear and bright stain of the Golgi complex, often within 30 minutes of incubation.

Tracking Sphingolipid Transport and Metabolism

Beyond static staining, this probe is invaluable for pulse-chase experiments to track the transport and fate of ceramide. After initial labeling of the Golgi, the fluorescently tagged sphingolipids are transported to other cellular destinations, including the plasma membrane, lysosomes, and mitochondria. This allows researchers to study the kinetics and pathways of sphingolipid trafficking under various physiological or pathological conditions. For instance, it has been used to demonstrate the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus.

Studying Lysosomal Storage Disorders

In the context of disease, BODIPY FL C12-Ceramide is instrumental in studying lysosomal storage disorders related to sphingolipid catabolism. For example, in Farber disease, a deficiency in the enzyme acid ceramidase leads to the accumulation of ceramide in lysosomes. By treating cells from Farber disease patients with the probe, researchers can visualize this aberrant lysosomal accumulation, providing a powerful tool for diagnostics and for testing the efficacy of potential therapies.

Experimental Protocols

Protocol for Live-Cell Staining of the Golgi Apparatus

This protocol describes the standard procedure for labeling the Golgi complex in living mammalian cells for fluorescence microscopy.

-

Cell Preparation: Plate cells on a glass-bottom dish or chamber slide appropriate for microscopy and culture until they reach the desired confluency (typically 50-70%).

-

Reagent Preparation: Prepare a 1-5 mM stock solution of BODIPY FL C12-Ceramide in high-quality, anhydrous DMSO. Dilute this stock solution to a final working concentration of 1-5 µM in a serum-free medium or appropriate buffer (e.g., HBSS).

-

Labeling: Remove the culture medium from the cells and wash once with pre-warmed (37°C) serum-free medium. Add the labeling solution containing BODIPY FL C12-Ceramide to the cells.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes. This allows for uptake and transport of the probe to the Golgi apparatus.

-

Washing: Remove the labeling solution and wash the cells two to three times with the original culture medium (containing serum) to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~490/520 nm). The Golgi apparatus will appear as a bright, perinuclear structure.

Protocol for a Pulse-Chase Experiment to Track Sphingolipid Trafficking

This protocol allows for the visualization of ceramide metabolism and subsequent transport of its metabolites.

-

Pulse Step (Labeling):

-

Prepare a 2.5 µM labeling solution of BODIPY FL C12-Ceramide in a serum-free medium.

-

Incubate cells with this solution at a low temperature (e.g., 4°C) for 30 minutes. This allows the probe to bind to the plasma membrane while minimizing endocytosis and metabolic processing.

-

Wash the cells thoroughly with a cold medium to remove any unbound probe.

-

-

Chase Step (Trafficking):

-

Add pre-warmed (37°C) complete culture medium to the cells. This temperature shift initiates the internalization and metabolic processing of the probe.

-

Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours).

-

At each time point, fix the cells or proceed directly to live imaging.

-

-

Visualization and Analysis:

-

Image the cells at each time point using a fluorescence microscope.

-

Observe the redistribution of the green fluorescence from the initially labeled Golgi to other organelles like the plasma membrane or lysosomes over time. This represents the trafficking of BODIPY-sphingomyelin and other metabolites.

-

Visualization of Pathways and Workflows

Metabolic Fate of Bodipy C12-Ceramide

The following diagram illustrates the primary metabolic pathway of BODIPY FL C12-Ceramide after cellular uptake, highlighting its conversion to fluorescent sphingomyelin and glucosylceramide.

Caption: Metabolic conversion of this compound in the cell.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the logical flow of a typical live-cell imaging experiment using BODIPY FL C12-Ceramide.

Caption: Standard workflow for Golgi staining with this compound.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a key signaling molecule in the induction of apoptosis. This diagram shows a simplified pathway where external stress leads to ceramide production and downstream activation of cell death machinery. BODIPY FL C12-Ceramide can be used to study the accumulation of ceramide under these conditions.

Caption: Simplified ceramide signaling pathway leading to apoptosis.

Conclusion

BODIPY FL C12-Ceramide remains an indispensable tool in the arsenal of cell biologists studying sphingolipid metabolism. Its ability to mimic natural ceramide, coupled with its bright and environment-sensitive fluorescence, provides a robust method for visualizing the Golgi apparatus and tracking the dynamic transport of lipids throughout the cell. Its application in diagnosing and understanding lysosomal storage diseases underscores its value in translational research. By following standardized protocols and understanding its metabolic fate, researchers can continue to leverage this probe to uncover new insights into the complex and critical roles of sphingolipids in health and disease.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of BODIPY Fluorescent Probes

Introduction to BODIPY Fluorescent Probes

Boron-dipyrromethene (BODIPY) dyes, first synthesized by Treibs and Kreuzer in 1968, are a versatile class of fluorescent probes based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure.[][2][3] These dyes have garnered significant attention in various scientific fields, including bioimaging, diagnostics, and drug development, owing to their exceptional photophysical properties.[][4]

Key advantages of BODIPY dyes include:

-

High Photostability: They exhibit strong resistance to photobleaching, making them suitable for long-term imaging experiments.

-

High Fluorescence Quantum Yields: Many BODIPY derivatives have quantum yields approaching 1.0, even in aqueous environments, resulting in bright fluorescent signals.

-

Narrow and Symmetric Emission Peaks: This characteristic minimizes spectral crosstalk, making them ideal for multicolor labeling experiments.

-

Environmental Insensitivity: The fluorescence of many BODIPY dyes is largely unaffected by solvent polarity and pH, providing stable signals in complex biological environments.

-

Structural Versatility: The BODIPY core can be readily modified at multiple positions, allowing for the fine-tuning of its spectral properties and the introduction of functionalities for specific targeting.

These properties make BODIPY fluorophores highly valuable tools for a wide range of applications, from fundamental cell biology research to the development of advanced theranostic agents.

Core Structure and Photophysical Properties

The fundamental structure of BODIPY consists of a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety. This rigid, planar structure is responsible for its unique optical properties. The core can be functionalized at the carbon positions (1, 3, 5, 7, and 8) and the boron atom to create a vast library of derivatives with tailored absorption and emission profiles spanning the visible to the near-infrared (NIR) spectrum.

Modifications to the core structure can influence the photophysical properties in predictable ways:

-

Substitution at the Pyrrole Rings: Adding electron-donating or withdrawing groups can shift the emission wavelength.

-

Meso-Position (Position 8) Substitution: Aryl substitution at this position is a common strategy to tune the spectral properties.

-

Extension of the π-System: Fusing aromatic rings to the core structure can significantly red-shift the absorption and emission, leading to the development of NIR probes for deep-tissue imaging.

-

Halogenation: Introducing heavy atoms like bromine or iodine can promote intersystem crossing, enhancing the generation of reactive oxygen species (ROS) for applications in photodynamic therapy (PDT).

-

Aza-BODIPY: Replacing the meso-carbon with a nitrogen atom creates aza-BODIPY derivatives, which typically exhibit absorption and emission in the NIR region (650–800 nm).

Synthesis of the BODIPY Core

The synthesis of BODIPY dyes typically involves a two-step, one-pot procedure. The general approach consists of the acid-catalyzed condensation of pyrrole derivatives with an aldehyde or acyl chloride to form a dipyrromethane intermediate, which is then oxidized to a dipyrromethene. This is followed by complexation with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base to yield the final BODIPY core.

Experimental Protocol: General Synthesis of a meso-Aryl BODIPY Dye

This protocol is a generalized procedure based on common synthetic methods.

Materials:

-

2,4-Dimethylpyrrole (2 equivalents)

-

Aromatic aldehyde (1 equivalent)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (oxidizing agent)

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

-

Condensation: Dissolve the aromatic aldehyde (1 mmol) and 2,4-dimethylpyrrole (2 mmol) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of TFA (e.g., a few drops) to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the formation of the dipyrromethane intermediate by TLC.

-

Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., DDQ, ~1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 1-2 hours. The solution will typically darken, indicating the formation of the dipyrromethene.

-

Boron Chelation: Cool the reaction mixture in an ice bath.

-

Add the base (e.g., TEA, ~5 mmol) to the solution, followed by the slow, dropwise addition of BF₃·OEt₂ (~5 mmol).

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction by washing with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired BODIPY dye.

Quantitative Data of Common BODIPY Dyes

The photophysical properties of BODIPY dyes can be precisely tuned. The following table summarizes these properties for several common derivatives.

| BODIPY Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Unsubstituted BODIPY | 503 | 512 | ~80,000 | ~0.9-1.0 |

| BODIPY FL | 505 | 513 | ~80,000 | ~0.9 |

| BODIPY 493/503 | 493 | 503 | ~85,000 | ~0.9 |

| BODIPY R6G | 528 | 550 | ~90,000 | ~0.9 |

| BODIPY TMR | 544 | 570 | ~100,000 | ~0.5 |

| BODIPY TR | 589 | 617 | ~100,000 | ~0.6 |

| BODIPY 630/650 | 630 | 650 | ~100,000 | ~0.9 |

| BODIPY 650/665 | 650 | 665 | ~100,000 | ~0.4 |

Note: Values are approximate and can vary depending on the solvent and conjugation state.

Applications in Research and Drug Development

The versatility of BODIPY dyes has led to their widespread use in numerous applications.

Bioimaging

BODIPY probes are extensively used for imaging various cellular components and processes due to their brightness, photostability, and low cytotoxicity.

-

Organelle Staining: Lipophilic BODIPY derivatives, such as BODIPY 493/503, are excellent for staining neutral lipid droplets. Other derivatives can be targeted to mitochondria, lysosomes, or the endoplasmic reticulum.

-

Protein and Nucleic Acid Labeling: BODIPY dyes can be conjugated to antibodies, peptides, or oligonucleotides to visualize their localization and dynamics within cells.

-

Super-Resolution Microscopy: Certain BODIPY conjugates can be used in advanced techniques like single-molecule localization microscopy (SMLM) to visualize cellular structures with nanoscale resolution.

Fluorescent Sensing

BODIPY-based sensors are designed to detect specific analytes through changes in their fluorescence properties. Common sensing mechanisms include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). These probes have been developed for the detection of:

-

Metal Ions: Selective sensors for biologically and environmentally important ions such as Fe³⁺, Cu²⁺, and Au³⁺ have been reported.

-

Reactive Oxygen and Nitrogen Species (ROS/RNS): Probes like C11-BODIPY 581/591 are used to detect lipid peroxidation and oxidative stress.

-

pH: The fluorescence of some BODIPY derivatives is sensitive to pH changes, enabling the monitoring of pH in cellular compartments.

Drug Delivery and Theranostics

BODIPY dyes are being integrated into drug delivery systems and theranostic platforms.

-

Drug Tracking: By conjugating a BODIPY dye to a drug or nanoparticle carrier, its uptake, distribution, and release can be monitored in real-time using fluorescence imaging.

-

Photodynamic Therapy (PDT): Halogenated BODIPY derivatives can act as photosensitizers, generating cytotoxic ROS upon light irradiation to destroy cancer cells.

-

Photoactivated Drug Release: BODIPY-based platforms can be designed to release a therapeutic agent upon light activation, allowing for spatiotemporal control of drug delivery.

Experimental Protocols for Key Applications

Staining Lipid Droplets in Live Cells with BODIPY 493/503

This protocol outlines the steps for staining neutral lipid droplets in cultured cells for fluorescence microscopy.

Materials:

-

Cultured cells grown on coverslips or in imaging dishes

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

Procedure:

-

Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution in pre-warmed complete culture medium or PBS to a final working concentration of 0.1–2 µM.

-

Cell Preparation: Remove the culture medium from the cells.

-

Washing: Gently wash the cells once with pre-warmed PBS.

-

Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound dye and reduce background fluorescence.

-

Imaging: Add fresh PBS or culture medium to the cells. Image immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

Quantification of Neutral Lipids by Flow Cytometry

This protocol allows for the high-throughput quantification of cellular neutral lipid content.

Materials:

-

Suspension or trypsinized adherent cells

-

BODIPY 493/503 stock solution

-

PBS

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension with a cell density of approximately 1x10⁶ cells/mL.

-

Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution in PBS to a final working concentration of ~2 µM.

-

Washing: Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with PBS.

-

Staining: Resuspend the cells in the BODIPY working solution and incubate for 15 minutes at 37°C, protected from light. Include an unstained control sample.

-

Washing: Pellet the cells by centrifugation, discard the supernatant, and wash once with PBS to remove excess dye.

-

Analysis: Resuspend the cells in PBS and analyze using a flow cytometer, detecting the fluorescence in the green channel (e.g., FITC). Collect at least 10,000 events per sample.

Conclusion and Future Perspectives

BODIPY dyes represent a powerful and adaptable class of fluorophores that have become indispensable tools in biological and chemical research. Their robust photophysical properties and synthetic tractability allow for the creation of a vast array of probes for diverse applications. Future developments are likely to focus on the design of probes with even longer emission wavelengths for enhanced deep-tissue imaging, the creation of more sophisticated sensors for multiplexed detection of biological analytes, and the integration of BODIPY dyes into novel theranostic platforms for personalized medicine. The continued exploration of BODIPY chemistry promises to further expand their utility and impact across scientific disciplines.

References

An In-depth Technical Guide to BODIPY C12-Ceramide Interaction with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12-Ceramide, a fluorescently labeled analog of the natural sphingolipid ceramide, has emerged as a powerful tool for investigating the intricate dynamics of cellular membranes. Its unique photophysical properties, including high quantum yield, photostability, and environment-sensitive fluorescence, allow for real-time visualization and quantification of ceramide trafficking, metabolism, and its role in signaling pathways within living cells. This guide provides a comprehensive overview of the core principles of BODIPY C12-Ceramide's interaction with cellular membranes, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in research and drug development.

Ceramides are central players in cellular lipid metabolism and are implicated in a myriad of cellular processes, including signal transduction, apoptosis, cell proliferation, and differentiation.[1][2] The ability to track the subcellular localization and concentration of ceramides is crucial for understanding their multifaceted roles in both normal physiology and disease states. This compound, with its 12-carbon acyl chain, serves as a valuable mimic of natural ceramides, allowing researchers to probe its behavior within the complex lipid environment of the cell.[3]

Core Principles of this compound Interaction with Cellular Membranes

The interaction of this compound with cellular membranes is a dynamic process governed by its physicochemical properties and the cellular machinery responsible for lipid transport and metabolism.

1. Plasma Membrane Insertion and Internalization:

When introduced to cells, typically as a complex with bovine serum albumin (BSA), this compound readily inserts into the outer leaflet of the plasma membrane.[1] This process can occur rapidly, even at low temperatures (e.g., 4°C), which suggests a degree of spontaneous transfer.[1] However, to specifically study the trafficking pathways, a low-temperature incubation is often employed to label the plasma membrane while inhibiting endocytosis.

2. Cellular Trafficking to the Golgi Apparatus:

Following insertion into the plasma membrane, this compound is internalized and transported to the Golgi apparatus. This trafficking is a key feature of its intracellular journey and is a result of the cell's natural sphingolipid processing pathways. The accumulation of this compound in the Golgi is a hallmark of its application as a specific organelle marker.

3. Metabolism of this compound:

Within the Golgi apparatus, this compound can be metabolized into other fluorescent sphingolipids, such as BODIPY-sphingomyelin and BODIPY-glucosylceramide. These metabolites can then be further transported to other cellular destinations, including being recycled back to the plasma membrane. The metabolic fate of the fluorescent ceramide analog provides valuable insights into the sphingolipid metabolic pathways.

4. Concentration-Dependent Fluorescence Shift:

A key feature of the BODIPY fluorophore is its concentration-dependent emission spectrum. At low concentrations within the membrane, it emits green fluorescence (around 515 nm). However, as its concentration increases, excimer formation leads to a red-shifted emission (around 620 nm). This property is particularly useful for visualizing the accumulation of this compound in specific cellular compartments, most notably the Golgi apparatus, where the high concentration results in a distinct red fluorescence.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound.

Table 1: Photophysical Properties of BODIPY FL C12-Ceramide

| Property | Value | Reference(s) |

| Excitation Maximum | ~505 nm | |

| Emission Maximum | ~540 nm (monomer) | |

| Emission Maximum | ~620 nm (excimer/high concentration) | |

| Molar Mass | 713.8 g/mol |

Table 2: Typical Experimental Parameters for Cellular Labeling

| Parameter | Value | Application | Reference(s) |

| Stock Solution Concentration | 1 mM (in Chloroform:Methanol) | General Use | |

| Working Concentration | 5 - 25 µM | Golgi Staining, Uptake Assays | |

| Incubation Temperature | 4°C | Plasma Membrane Labeling | |

| Incubation Time (PM Labeling) | 30 minutes | Plasma Membrane Labeling | |

| Chase Incubation Temperature | 37°C | Golgi Trafficking | |

| Chase Incubation Time | 30 minutes | Golgi Trafficking |

Table 3: Quantitative Cellular Effects and Uptake

| Parameter | Value | Cell Type/Condition | Reference(s) |

| BODIPY-C12 Uptake Rate | 46 ± 2.9 FU•min⁻¹ | Human Placental Trophoblast | |

| BODIPY-C12 Accumulation in Lipid Droplets | Higher in cytotrophoblasts vs. syncytialized cells | Human Placental Trophoblasts | |

| Inhibition of Uptake | Significantly reduced by Triacsin C and CB-2 | Human Placental Cytotrophoblasts |

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a water-soluble complex of this compound with defatted bovine serum albumin (BSA), which is essential for its delivery to living cells.

Materials:

-

BODIPY FL C12-Ceramide

-

Chloroform:Methanol solution (19:1 v/v)

-

Nitrogen gas source

-

Vacuum pump or desiccator

-

Defatted Bovine Serum Albumin (BSA)

-

Serum-free cell culture medium (e.g., HBSS/HEPES)

-

Bath sonicator

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.

-

Drying: In a glass test tube, dispense the desired amount of the stock solution. Dry the solvent under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to ensure complete removal of the solvent.

-

Complexation: Prepare a 3.4 mM solution of defatted BSA in serum-free cell culture medium. Add the BSA solution to the dried this compound film.

-

Sonication: Vortex the mixture vigorously and then sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This creates the this compound-BSA complex, typically at a concentration of around 50 µM.

Protocol 2: Live-Cell Labeling of the Golgi Apparatus

This protocol details the steps for staining the Golgi apparatus in living cells using the prepared this compound-BSA complex.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Prepared this compound-BSA complex (Protocol 1)

-

Ice-cold and pre-warmed serum-free medium (e.g., HBSS/HEPES)

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets (Blue excitation)

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency.

-

Washing: Gently wash the cells twice with pre-warmed, serum-free medium.

-

Plasma Membrane Labeling: Cool the cells on ice for 5-10 minutes. Remove the medium and add the pre-chilled this compound-BSA working solution (typically 5 µM) to the cells. Incubate at 4°C for 30 minutes. This step allows the probe to label the plasma membrane while minimizing endocytosis.

-

Chase Incubation: Wash the cells several times with ice-cold serum-free medium to remove excess probe. Add fresh, pre-warmed complete culture medium and incubate at 37°C for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

-

Imaging: Wash the cells again with fresh imaging medium. Mount the coverslip (if used) and observe the cells under a fluorescence microscope. The Golgi apparatus will typically appear as a brightly stained perinuclear structure, often with red-shifted fluorescence due to the high concentration of the probe.

Protocol 3: Assay for Ceramide-Induced Apoptosis and Caspase-3 Activation

This protocol outlines a method to assess apoptosis induced by this compound by measuring the activity of caspase-3, a key executioner caspase.

Materials:

-

Cells cultured in appropriate plates (e.g., 96-well plates)

-

This compound-BSA complex

-

Control vehicle (medium with BSA)

-

Caspase-3 activity assay kit (colorimetric or fluorometric)

-

Cell lysis buffer (provided with the kit)

-

Plate reader

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound-BSA complex for desired time points (e.g., 12, 24, 48 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, lyse the cells according to the caspase-3 activity assay kit manufacturer's instructions. This typically involves washing the cells with PBS and then adding a specific lysis buffer.

-

Caspase-3 Activity Measurement: Add the cell lysates to a microplate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to each well.

-

Incubation and Reading: Incubate the plate at 37°C for the time specified in the kit protocol (usually 1-2 hours). Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 405 nm for colorimetric assays, Ex/Em ~400/505 nm for fluorometric assays).

-

Data Analysis: Quantify the caspase-3 activity by comparing the readings from the treated samples to the untreated controls.

Visualizations

Signaling Pathways and Experimental Workflows

References

Methodological & Application

Live-Cell Imaging with BODIPY™ FL C12-Ceramide: An Application Guide

Introduction

BODIPY™ FL C12-Ceramide is a fluorescently-labeled long-chain ceramide analog that serves as an invaluable tool for researchers, scientists, and drug development professionals. Its utility lies in its ability to mimic natural ceramides, central players in sphingolipid metabolism and key signaling molecules involved in cellular processes like apoptosis, cell differentiation, and inflammation.[1] The attached BODIPY™ FL fluorophore is bright, highly photostable, and exhibits environment-sensitive fluorescence, making it an exceptional probe for live-cell imaging.[2][3][4]

This application note provides detailed protocols for using BODIPY™ FL C12-Ceramide to visualize the dynamics of lipid trafficking, particularly to the Golgi apparatus, as well as its incorporation into lipid droplets and the endoplasmic reticulum.

Key Applications

-

Vital Staining of the Golgi Apparatus: The probe is widely used to visualize the morphology and dynamics of the Golgi complex in living cells.[1]

-

Studying Sphingolipid Transport and Metabolism: As a ceramide analog, it allows for the real-time tracking of ceramide trafficking and its subsequent metabolism into more complex sphingolipids.

-

High-Resolution and Long-Term Imaging: The photostability of the BODIPY™ fluorophore makes it suitable for long-term imaging experiments and high-resolution techniques like single-molecule localization microscopy.

-

Lipid Droplet and Endoplasmic Reticulum Imaging: Under specific conditions, BODIPY-C12 can be used to visualize its incorporation into lipid droplets and its localization to the endoplasmic reticulum.

Quantitative Data Summary

The following tables provide key quantitative data for experimental planning.

Table 1: Spectroscopic and Physicochemical Properties of BODIPY™ FL Ceramide

| Property | Value | Reference |

| Fluorophore | BODIPY™ FL (Boron-dipyrromethene) | |

| Excitation Maximum | ~505 nm | |

| Emission Maximum | ~511 nm / 540 nm | |

| Molecular Weight | 713.8 g/mol | |

| Molar Absorptivity | > 80,000 cm⁻¹M⁻¹ | |

| Quantum Yield | > 0.9 | |

| Special Feature | Emission shifts from green (~515 nm) to red (~620 nm) with increasing membrane concentration. |

Table 2: Recommended Reagent Concentrations

| Reagent | Stock Solution Concentration | Working Concentration | Reference |

| BODIPY™ FL C12-Ceramide | 1 mM in Chloroform:Methanol (19:1 v/v) or DMSO | 5 µM | |

| Defatted Bovine Serum Albumin (BSA) | 3.4 mM in serum-free medium | 0.34 mg/ml (for washes) | |

| Ceramide-BSA Complex Stock | ~50 µM | N/A |

Experimental Workflow and Signaling

The general workflow for labeling live cells with fluorescent ceramide analogs involves probe preparation, cell labeling, and image acquisition.

Once introduced to cells, the ceramide analog is internalized and trafficked to various organelles, primarily the Golgi apparatus, where it is metabolized.

Experimental Protocols

Protocol 1: Preparation of Ceramide-BSA Complex

For efficient delivery into cells, fluorescent ceramides are complexed with defatted bovine serum albumin (BSA).

-

Stock Solution: Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture or high-quality DMSO.

-

Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to completely remove the solvent.

-

Complexation: Prepare a 3.4 mM solution of defatted BSA in your desired serum-free cell culture medium (e.g., HBSS with 10 mM HEPES). Add the BSA solution to the dried lipid film.

-

Sonication: Vortex the mixture thoroughly and sonicate in a bath sonicator until the lipid film is completely dissolved. The result should be a clear solution, which is your ceramide-BSA complex stock, typically around 50 µM.

-

Working Solution: Dilute the ceramide-BSA complex stock in fresh, serum-free medium to a final working concentration of 5 µM.

Protocol 2: Live-Cell Labeling and Imaging of the Golgi Apparatus

This protocol outlines the steps for staining the Golgi apparatus in living cells by exploiting temperature-dependent membrane trafficking.

-

Cell Preparation: Culture cells on glass coverslips or in glass-bottom imaging dishes to approximately 70-80% confluency.

-

Washing: Gently wash the cells twice with pre-warmed, serum-free medium (e.g., HBSS/HEPES) to remove any residual serum.

-

Labeling Incubation: Cool the cells by placing the dish on ice for 5-10 minutes. Remove the medium and add the pre-chilled 5 µM ceramide-BSA working solution. Incubate the cells at 4°C for 30 minutes. This low-temperature incubation allows the probe to label the plasma membrane while inhibiting endocytosis.

-

Chase Incubation: Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex. Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for an additional 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

-

Imaging: Wash the cells again with fresh imaging medium. Mount the coverslip and observe the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~500-550 nm).

Protocol 3: Live-Cell Imaging of Lipid Droplets and ER

BODIPY-C12 also serves as a fluorescent long-chain fatty acid analog that gets incorporated into neutral lipids within lipid droplets.

-

Cell Preparation: Culture cells on glass-bottom imaging dishes suitable for high-resolution microscopy.

-

Probe Preparation: Prepare a 10 µM working solution of BODIPY-C12 by diluting a stock solution in culture medium containing 0.1% defatted BSA. Incubate the solution at 37°C for 30 minutes to allow for BSA conjugation.

-

Labeling: Remove the culture medium from the cells and add the pre-warmed BODIPY-C12 working solution. Incubate for 15-30 minutes at 37°C.

-

Washing: Remove the labeling solution and wash the cells carefully with fresh, pre-warmed culture medium.

-

Imaging: Immediately image the live cells using a fluorescence or confocal microscope. BODIPY-C12 will accumulate in lipid droplets, which appear as bright, punctate structures. In some cell types, a reticular pattern corresponding to the endoplasmic reticulum may also be visible. For time-lapse studies, maintain the cells at 37°C on a heated microscope stage.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using fluorescent lipids in live zebrafish larvae: from imaging whole animal physiology to subcellular lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Path of Sphingolipids: Bodipy C12-Ceramide in Trafficking Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to the structural integrity of cell membranes and are pivotal players in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, making the study of their trafficking pathways a critical area of research for therapeutic development.[1][2] Fluorescently labeled lipid analogs, such as Bodipy C12-Ceramide, have emerged as indispensable tools for the real-time visualization and elucidation of these complex trafficking networks within living cells.[3]

This compound is a synthetic analog of ceramide, a central molecule in sphingolipid metabolism, conjugated to the Bodipy FL fluorophore. This fluorescent probe offers superior photophysical properties, including high fluorescence quantum yield and photostability, compared to older dyes like NBD, making it exceptionally well-suited for fluorescence microscopy and flow cytometry analysis. Upon introduction to living cells, this compound is incorporated into cellular membranes and metabolized, allowing for the dynamic tracking of its transport through various organelles, most notably its prominent accumulation in the Golgi apparatus.

These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate sphingolipid trafficking pathways, offering a comprehensive guide for researchers in cell biology and drug development.

Data Presentation

For ease of comparison and experimental planning, the following tables summarize key quantitative data for working with this compound.

Table 1: Spectroscopic and Physicochemical Properties

| Property | Bodipy FL C12-Ceramide |

| Fluorophore | BODIPY FL |

| Excitation Maximum | ~505 nm |

| Emission Maximum | ~540 nm |

| Molecular Weight | 713.8 g/mol |

| Solubility | Chloroform, Methanol (slightly soluble) |

Table 2: Recommended Experimental Parameters

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 1 mM in DMSO or Chloroform:Methanol (19:1 v/v) | Store at -20°C, protected from light. |

| Working Solution Concentration | 2.5 - 10 µM (typically 5 µM) | Complexed with defatted BSA. |

| BSA Concentration for Complexation | 0.34 mg/mL in serum-free medium | |

| Labeling Incubation Temperature | 4°C | Inhibits endocytosis and allows for plasma membrane labeling. |

| Labeling Incubation Time | 30 minutes | |

| Chase Incubation Temperature | 37°C | Promotes internalization and transport to the Golgi apparatus. |

| Chase Incubation Time | 30 minutes | |

| Fixation (Optional) | 4% formaldehyde for 2 min at 4°C | For fixed-cell imaging. |

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol details the preparation of the this compound complex with defatted bovine serum albumin (BSA), which facilitates its delivery to cells in an aqueous medium.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or Chloroform:Methanol (19:1 v/v)

-

Defatted Bovine Serum Albumin (BSA)

-

Serum-free cell culture medium (e.g., HBSS/HEPES)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Prepare a 1 mM stock solution of this compound in DMSO or a chloroform:methanol (19:1 v/v) mixture. Store this stock solution at -20°C, protected from light.

-

Prepare a 3.4 mg/mL solution of defatted BSA in your desired serum-free cell culture medium (e.g., HBSS with 10 mM HEPES).

-

To prepare a 5 µM working solution , dilute the 1 mM stock solution into the BSA solution. For example, to make 1 mL of 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of the BSA solution.

-

Vortex the solution thoroughly to ensure the complexation of this compound with BSA. The resulting ceramide/BSA complex solution can be stored at -20°C.

Protocol 2: Live-Cell Labeling and Imaging of Sphingolipid Trafficking

This protocol outlines the steps for labeling live cells with the this compound-BSA complex to visualize the Golgi apparatus and track sphingolipid transport.

Materials:

-

Cells cultured on glass coverslips or in glass-bottom imaging dishes (~70-80% confluency)

-

Prepared this compound-BSA working solution (5 µM)

-

Pre-warmed, serum-free medium (e.g., HBSS/HEPES)

-

Pre-warmed complete culture medium

-

Ice

-

Fluorescence microscope with appropriate filter sets for Bodipy FL (Excitation/Emission: ~488/520 nm)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.

-

Labeling Incubation:

-

Cool the cells by placing the dish on ice for 5-10 minutes.

-

Aspirate the medium and add the pre-chilled 5 µM this compound-BSA working solution.

-

Incubate the cells at 4°C for 30 minutes. This step allows the fluorescent ceramide to label the plasma membrane while minimizing endocytosis.

-

-

Washing: Wash the cells several times with ice-cold, serum-free medium to remove the excess ceramide-BSA complex.

-

Chase Incubation:

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

-

-

Imaging:

-

Wash the cells again with fresh imaging medium.

-

Mount the coverslip and observe the cells using a fluorescence microscope. The Golgi apparatus should appear as a brightly stained perinuclear structure.

-

Visualizations

Sphingolipid Metabolism and Trafficking Pathway

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the trafficking pathway visualized using this compound.

Caption: Metabolic and trafficking pathway of this compound in a mammalian cell.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the sequential steps of the experimental protocol for visualizing sphingolipid trafficking using this compound.

Caption: Step-by-step workflow for live-cell imaging with this compound.

References

- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for High-Throughput Screening Assays Using Bodipy C12-Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction